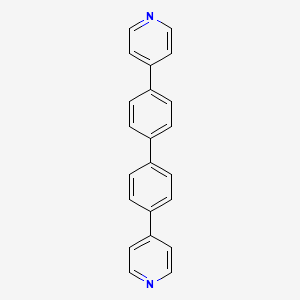

4,4'-Di(4-pyridyl)biphenyl

Description

4,4'-Di(4-pyridyl)biphenyl, a solid, crystalline organic compound, is characterized by a central biphenyl (B1667301) core to which two pyridyl groups are attached at the 4 and 4' positions. smolecule.com Its molecular formula is C₂₂H₁₆N₂. lookchem.comnih.gov This specific arrangement of aromatic rings and nitrogen-containing heterocycles bestows upon the molecule a high degree of rigidity and a linear geometry. These characteristics make it a highly sought-after component in the synthesis of complex molecular architectures. smolecule.com

The compound is primarily utilized as a ligand—a molecule that binds to a central metal atom to form a coordination complex. smolecule.com Its ability to connect metal centers has led to its extensive use in the construction of metal-organic frameworks (MOFs) and coordination polymers. smolecule.commdpi.com These materials are of great interest due to their porous nature and potential applications in areas such as gas storage, separation, and catalysis. The unique electronic and optical properties of this compound also suggest its potential use in organic electronics and sensor technology. smolecule.com

| Property | Value |

| IUPAC Name | 4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine |

| Molecular Formula | C₂₂H₁₆N₂ |

| Molecular Weight | 308.38 g/mol |

| Melting Point | ~308°C |

| Appearance | White to yellow-orange crystalline powder |

| Table 1: Selected chemical and physical properties of this compound. lookchem.comnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-(4-pyridin-4-ylphenyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2/c1-5-19(21-9-13-23-14-10-21)6-2-17(1)18-3-7-20(8-4-18)22-11-15-24-16-12-22/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERPRBPQDPHWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4,4 Di 4 Pyridyl Biphenyl and Its Analogues

Established Synthetic Pathways

The construction of the core structure of 4,4'-Di(4-pyridyl)biphenyl and its analogues predominantly relies on powerful carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling methods being the most prominent.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most efficient and widely utilized methods for the synthesis of biaryl and heteroaryl compounds, including this compound. acs.orgnih.gov This reaction typically involves the coupling of an aryl or heteroaryl halide with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. acs.orgresearchgate.net For the synthesis of this compound, a common strategy involves the coupling of 4,4'-dibromobiphenyl with 4-pyridylboronic acid or, conversely, the reaction of 1,1'-biphenyl-4,4'-diyldiboronic acid with a 4-halopyridine.

The versatility of the Suzuki-Miyaura reaction is enhanced by the wide tolerance of functional groups and the general stability and low toxicity of the boron-containing reagents. acs.org The reaction conditions can be fine-tuned by selecting appropriate catalysts, ligands, bases, and solvents to optimize the yield and purity of the desired product. nih.govmdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, THF/Water mixtures | Solubilizes reactants and facilitates the reaction. |

While the Suzuki-Miyaura reaction is prevalent, several other cross-coupling methods serve as powerful alternatives for the synthesis of this compound and its analogues.

Stille Coupling: This reaction pairs an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org For instance, 4-(tributylstannyl)pyridine can be coupled with 4,4'-diiodobiphenyl. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. orgsyn.orgthermofisher.com However, the high toxicity of tin compounds is a significant drawback. wikipedia.orglibretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgorgsyn.org Pyridyl zinc halides can be coupled with dihalo-biphenyls to form the desired structure. nih.govpreprints.org This method is noted for its high reactivity and functional group tolerance. orgsyn.org

Wurtz and Ullmann Couplings: These methods typically involve the homocoupling of aryl halides. The Wurtz reaction uses sodium metal, while the Ullmann reaction uses copper. preprints.org These can be applied to synthesize symmetrical bipyridines and could be adapted for the synthesis of the biphenyl (B1667301) core or the coupling of pyridyl units. preprints.org

Chemical Reactivity and Derivatization

The chemical character of this compound is defined by its constituent aromatic rings—the biphenyl core and the two terminal pyridyl moieties. The pyridyl rings, in particular, offer versatile sites for further chemical transformations.

The nitrogen atoms in the pyridyl rings can be readily oxidized or reduced, providing pathways to new derivatives with altered electronic and coordination properties.

Oxidation: The pyridine (B92270) nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracetic acid, dimethyldioxirane (DMD), or urea-hydrogen peroxide (UHP). vulcanchem.comresearchgate.netorganic-chemistry.org The formation of the N,N'-dioxide of a bipyridine has also been reported using O₂ as the terminal oxidant. nih.gov This oxidation alters the electronic nature of the pyridine ring, making it more susceptible to certain substitution reactions. vulcanchem.comquimicaorganica.org

Reduction: The pyridyl rings can undergo reduction to yield tetrahydropyridines or piperidines. This is commonly accomplished through catalytic hydrogenation using catalysts like platinum or rhodium under hydrogen pressure. acs.orgthalesnano.com The specific product often depends on the reaction conditions, such as pressure, temperature, and catalyst choice. thalesnano.com Transfer hydrogenation using a hydrogen donor is another effective method for this transformation. semanticscholar.org Additionally, 4,4'-bipyridyl has been shown to function as an organocatalyst for the reduction of nitroarenes in the presence of a diboron reagent. acs.org Rhenium bipyridine complexes are also studied as electrocatalysts for CO2 reduction. rsc.org

The pyridine ring exhibits distinct reactivity towards electrophilic and nucleophilic substitution, governed by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is significantly less reactive towards electrophiles than benzene (B151609) due to the deactivating effect of the electronegative nitrogen atom. wikipedia.orgyoutube.com Direct electrophilic substitution on pyridine is often difficult and requires harsh conditions, typically yielding substitution at the 3-position (meta to the nitrogen). study.com The reactivity can be enhanced by first converting the pyridine to a pyridine N-oxide. The N-oxide group is activating and directs incoming electrophiles to the 4-position (para). quimicaorganica.orgyoutube.com The N-oxide can subsequently be reduced back to the pyridine. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comnih.gov The electronegative nitrogen atom can stabilize the negative charge in the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com This allows for the displacement of leaving groups (such as halides) at these positions by various nucleophiles. nih.govacs.org

The introduction of chirality into 4,4'-dipyridyl structures is of significant interest for applications in asymmetric catalysis and materials science. A primary strategy involves creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond.

The synthesis of atropisomeric 4,4'-bipyridines can be achieved by introducing bulky substituents at the positions ortho to the interannular C-C bond (i.e., the 3,3',5,5'-positions), which restricts free rotation. unive.it Synthetic methods include the dimerization of trihalopyridines and regioselective halogenation of 4,4'-bipyridine-2,2'-diones. nih.govresearchgate.net These chiral, polyhalogenated bipyridine scaffolds can then be used in selective cross-coupling reactions to introduce further diversity. mdpi.com The resulting enantiomers can often be separated using high-performance liquid chromatography (HPLC) on chiral stationary phases. nih.govresearchgate.net

Formation of Schiff Base Ligands Incorporating Biphenyl Systems

Schiff bases derived from biphenyl systems are a significant class of ligands in coordination chemistry, primarily due to their structural rigidity, thermal stability, and ability to form stable complexes with various metal ions. The formation of these ligands typically involves the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone), where at least one of the reactants contains a biphenyl moiety. unsri.ac.idiosrjournals.org The resulting imine or azomethine group (-C=N-) is the characteristic feature of a Schiff base. unsri.ac.idresearchgate.net

The synthesis generally occurs under acid or base catalysis, often with heating, to facilitate the dehydration process. iosrjournals.orgnih.gov The biphenyl framework can be incorporated into the Schiff base ligand from either the amine precursor, such as 4,4'-diaminobiphenyl (benzidine) and its derivatives, or the carbonyl precursor, like biphenyl-4,4'-dicarboxaldehyde.

A common synthetic route involves the reaction of a biphenyl diamine with an aromatic aldehyde. For instance, the reaction between 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine and 2-chlorobenzaldehyde yields a new Schiff base, N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl) bis(1-(2-chlorophenyl) methanimine). nih.gov Similarly, reacting benzidine (4,4'-diaminobiphenyl) with o-methoxy benzaldehyde in a 1:2 molar ratio produces the bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Schiff base. scirp.org This reaction is typically carried out by refluxing the components in a solvent like methanol, resulting in the precipitation of the product. scirp.org

Another approach involves the use of biphenyl derivatives containing a carbohydrazide group. Schiff base hydrazones can be synthesized from biphenyl-4-carbohydrazide by reacting it with various aldehydes. For example, N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide have been synthesized and structurally characterized. researchgate.net

The versatility of this synthetic methodology allows for the creation of a wide array of Schiff base ligands with tailored electronic and steric properties by choosing appropriate biphenyl precursors and carbonyl compounds. Analogous systems, such as those derived from 4,4'-diaminodiphenylmethane, also follow similar condensation reactions with various aldehydes and ketones like salicylaldehyde, benzaldehyde, and acetylacetone to form novel Schiff bases. researchgate.netasianpubs.org

Detailed Research Findings

The synthesis of Schiff bases from biphenyl amines and various carbonyl compounds has been extensively reported. The reaction conditions and yields vary depending on the specific reactants used.

For example, the synthesis of Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine was achieved by dissolving 0.01 mol of benzidine in methanol and adding 0.02 mol of 2-methoxy benzaldehyde. The mixture was refluxed for 2-3 hours, yielding a yellow precipitate with a yield of 87%. scirp.org The formation of the azomethine linkage was confirmed by ¹H-NMR spectroscopy, which showed the characteristic proton signal in the range of 8.6 ppm. scirp.org

In a similar fashion, Schiff bases have been prepared from 4,4'-diaminodiphenylmethane by reacting it with different carbonyl compounds. The reaction with acetylacetone in toluene required a reflux time of 30 hours, whereas the reaction with 3-chloroacetylacetone needed 20 hours of reflux. researchgate.net

The following tables summarize the synthetic details for a selection of Schiff base ligands incorporating biphenyl and analogous diphenyl systems.

Table 1: Synthesis of Schiff Base Ligands from Biphenyl Diamines

| Biphenyl Amine Precursor | Carbonyl Reactant | Resulting Schiff Base Ligand | Solvent | Conditions | Yield (%) | Reference |

| Benzidine (4,4'-diaminobiphenyl) | 2-Methoxy benzaldehyde | Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine | Methanol | Reflux, 2-3 h | 87 | scirp.org |

| 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | 2-Chlorobenzaldehyde | N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl) bis(1-(2-chlorophenyl) methanimine) | N/A | Use of natural acid catalyst | N/A | nih.gov |

| Biphenyl-4-amine | Vanillin | (E)-4-((4'-hydroxy-3'-methoxybenzylidene)amino)-1,1'-biphenyl | Methanol | N/A | N/A | researchgate.net |

Table 2: Synthesis of Schiff Base Ligands from Analogous Diphenyl Systems

| Amine Precursor | Carbonyl Reactant | Resulting Schiff Base Ligand | Solvent | Conditions | Yield (%) | Reference |

| 4,4'-Diaminodiphenylmethane | Acetylacetone | N, N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane | Toluene | Reflux, 30 h | 63.4 | researchgate.net |

| 4,4'-Diaminodiphenylmethane | 3-Chloroacetylacetone | N,N'-Bis(3-chloroacetylacetone)4,4'-diaminodiphenylmethane | Toluene | Reflux, 20 h | 34.2 | researchgate.net |

| 4,4'-Diaminodiphenylmethane | Salicylaldehyde | N,N'-Bis(salicylidene)-4,4'-diaminodiphenylmethane | Toluene | Reflux, 16 h | 74.3 | researchgate.net |

| 4,4'-Diaminodiphenylmethane | Benzaldehyde | N,N'-Bis(benzylidene)-4,4'-diaminodiphenylmethane | Toluene | Reflux, 24 h | 68.5 | researchgate.net |

| 4,4'-Diaminodiphenyl ether | Vanillin | N/A | N/A | N/A | 97.93 | unsri.ac.id |

Coordination Chemistry of 4,4 Di 4 Pyridyl Biphenyl As a Ligand

Coordination Modes and Ligand Behavior

The coordination behavior of 4,4'-Di(4-pyridyl)biphenyl is primarily dictated by the Lewis basicity of the nitrogen atoms located on its terminal pyridyl groups. This allows for the formation of strong coordinative bonds with a wide range of metal ions.

The most prevalent coordination mode for this compound is as a bidentate bridging ligand, where the nitrogen atoms of the two pyridyl rings coordinate to two different metal centers. This linear, ditopic nature is fundamental to its role in constructing extended networks. The significant distance between the two nitrogen donors prevents chelation to a single metal center and instead promotes the formation of polymeric or macrocyclic structures.

In these extended structures, the biphenyl (B1667301) core acts as a rigid spacer, influencing the distance and geometry between the metal nodes. The dihedral angle between the two phenyl rings of the biphenyl group and the angles between the pyridyl and phenyl rings can exhibit some torsional flexibility, which can influence the final architecture of the resulting coordination compound. For instance, in a tetranuclear platinum(II) complex, a twisted orientation of the this compound ligand with respect to the plane of the metal-containing units is observed, which is adopted to relieve steric hindrance. mdpi.com

| Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (N(2)–Pt(1)–N(6)#1–C(42)#1) | 54.0° | Illustrates the twisted coordination of the pyridyl group relative to the platinum coordination plane. mdpi.com |

| Dihedral Angle (N(4)–Pt(2)–N(5)–C(33)) | 73.5° | Shows another instance of non-planar coordination geometry within the same complex. mdpi.com |

This compound readily forms stable complexes with a wide array of transition metal ions, including but not limited to zinc(II), cadmium(II), copper(I/II), silver(I), platinum(II), and lanthanides. mdpi.comnih.govuea.ac.ukmdpi.comnih.govmdpi.com The specific geometry and dimensionality of the resulting coordination polymers or MOFs are influenced by several factors, such as the coordination preference of the metal ion, the presence of counter-ions or co-ligands, and the reaction conditions.

For example, it has been used to construct three-dimensional 'pillar-layer' MOFs with zinc(II) ions, where the this compound acts as the pillar connecting layers of zinc carboxylate units. nih.gov Similarly, it has been employed in the formation of cadmium(II) frameworks, creating robust, crystalline structures. uea.ac.uk The length of the this compound ligand is a critical factor in determining the pore size and volume of the resulting frameworks, which in turn affects their properties, such as gas adsorption. nih.gov

| Metal Ion | Compound Type | Structural Features |

|---|---|---|

| Zinc(II) | 3D Metal-Organic Framework | Acts as a pillar ligand connecting 2D layers, influencing pore size. nih.gov |

| Cadmium(II) | 3D Metal-Organic Framework | Forms thermally stable, threefold interpenetrated modular frameworks. uea.ac.uk |

| Platinum(II) | Supramolecular Metallacycle | Forms tetranuclear rectangular complexes with p-biphenyl co-ligands. mdpi.com |

| Silver(I) | 1D Coordination Polymer | Links silver ions in alternating coordination environments. nih.gov |

Modulation of Electronic Properties in Metal Complexes of this compound

The coordination of this compound to a metal center significantly influences the electronic properties of both the ligand and the metal ion. This modulation is evident in the electronic absorption spectra of the resulting complexes. The formation of the coordinate bond can lead to the appearance of new absorption bands, particularly metal-to-ligand charge transfer (MLCT) transitions. mdpi.comresearchgate.net

These MLCT bands typically occur at lower energies (longer wavelengths) than the intraligand π→π* transitions of the free this compound. The energy of these MLCT bands is sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. For instance, in platinum(II) supramolecular complexes, low-energy absorption bands are assigned to (5d)Pt→π*(L) transitions. mdpi.com The electronic properties can be further tuned by introducing different co-ligands into the complex, which can alter the electron density at the metal center and thereby shift the energy of the MLCT bands. rsc.orgfu-berlin.de The incorporation of strong σ-donating ligands, for example, can raise the energy of the metal d-orbitals, leading to a red-shift in the MLCT absorption. fu-berlin.de

| Complex | Absorption Band (nm) | Assignment |

|---|---|---|

| {[Pt(2,2'-bpy)]4(μ-bph)2(μ-(4,4'-bpy)2)}4+ | 200-350 | Intraligand (π→π*) transitions mdpi.com |

| 442 | Metal-to-Ligand Charge Transfer (MLCT) mdpi.com |

Photophysical Properties of this compound Coordination Compounds

In many cases, the emission originates from an excited state with significant MLCT character, particularly with d6 and d10 metal ions like Ru(II) and Cu(I). researchgate.net However, ligand-centered fluorescence or phosphorescence can also be observed. The rigid nature of the this compound ligand can help to reduce non-radiative decay pathways, thus enhancing emission quantum yields in some systems.

For example, certain zinc(II) coordination polymers constructed with derivatives of this type of ligand have been shown to be luminescent and have applications in chemical sensing. rsc.orgbohrium.com Platinum(II) metallacycles containing this compound exhibit emission that can be influenced by the solvent polarity and aggregation state, sometimes leading to dual-emission patterns attributed to aggregation-induced emission phenomena. nih.gov Similarly, silver(I) coordination polymers with related pyridyl ligands can show strong fluorescence in both solution and the solid state. nih.gov The photophysical properties, including emission color and lifetime, can be systematically tuned by modifying the ancillary ligands or the metal ion, making these compounds promising for applications in areas like light-emitting devices and sensors. mdpi.com

| Compound Type | Metal Ion | Key Photophysical Property |

|---|---|---|

| Supramolecular Metallacycle | Platinum(II) | Dual-emission in methanol-water mixtures, influenced by aggregation. nih.gov |

| 1D Coordination Polymer | Silver(I) | Exhibits strong blue fluorescence in solution and sky-blue in the solid state. nih.gov |

| Coordination Polymer | Zinc(II) | Luminescence used for sensing of cations, anions, and antibiotics. rsc.org |

| Copper Complex | Copper(I) | Weak emission from an MLCT state with a lifetime of 34 ns in dichloromethane. researchgate.net |

Metal Organic Frameworks Mofs and Coordination Polymers Cps Featuring 4,4 Di 4 Pyridyl Biphenyl

Design Principles and Structural Diversity in MOF/CP Construction

The design of MOFs and CPs is guided by the principles of crystal engineering, where the geometry and connectivity of the molecular building blocks—metal nodes and organic linkers—dictate the final topology of the extended network. The selection of the metal ion, with its preferred coordination geometry, and the organic linker, with its specific length, rigidity, and functionality, are crucial factors that govern the self-assembly process. The use of auxiliary ligands, such as dicarboxylates, in conjunction with dipyridyl linkers like 4,4'-Di(4-pyridyl)biphenyl, can lead to a wide array of structural motifs, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

The structural diversity in these systems is further influenced by synthetic conditions such as temperature, solvent, and the molar ratios of the reactants. For instance, the combination of long and linear ditopic organic linkers with single or small metal nodes is an effective strategy for producing interpenetrated metal-organic frameworks. The flexibility of certain linkers can also play a role in the final architecture, allowing for the formation of entangled structures like polycatenanes and self-penetrated networks. In MOFs constructed from flexible dipyridyl piperazine (B1678402) and rigid dicarboxylate ligands, structures ranging from 3D inclined polycatenanes to 4-fold interpenetrated 3D MOFs have been observed.

Role of this compound as a Bridging Ligand/Linker

As a bridging ligand, this compound plays a pivotal role in connecting metal centers to form extended networks. Its linear and rigid nature, a consequence of the biphenyl (B1667301) core, allows it to act as a "pillar" or "strut," spanning significant distances between metal nodes. This leads to the formation of porous frameworks with well-defined channels and cavities. The terminal pyridyl groups provide the necessary coordination sites, binding to the metal ions to propagate the network structure.

In mixed-ligand systems, this compound can be used in concert with other organic linkers, such as carboxylates, to create more complex architectures. For example, in pillared-layer MOFs, dicarboxylate ligands might form 2D sheets with the metal ions, and the this compound ligands then bridge these sheets in the third dimension, creating a porous 3D structure. The length of the this compound linker directly influences the resulting pore size and the degree of interpenetration within the framework.

Crystallographic and Topological Characterization of this compound-based MOFs/CPs

The precise atomic arrangement and connectivity within MOFs and CPs are determined through rigorous characterization techniques, primarily single-crystal X-ray diffraction. This data is then used to understand the underlying topology of the network and to analyze complex structural phenomena such as interpenetration.

The table below presents hypothetical crystallographic data for a MOF constructed with this compound, based on typical values found for similar structures in the literature.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.8 |

| b (Å) | 24.9 |

| c (Å) | 26.4 |

| α (°) | 90 |

| β (°) | 96.5 |

| γ (°) | 90 |

| Volume (ų) | 10300 |

| Z | 4 |

| Note: This data is illustrative and based on related structures. |

Topological analysis simplifies the complex crystal structure of a MOF into a more understandable representation of nodes (metal clusters) and linkers (organic ligands), allowing for the classification of the network's underlying architecture. whiterose.ac.uknih.gov This approach is crucial for understanding and predicting the formation of new MOFs. nih.gov The connectivity of the metal ions and the geometry of the organic linkers determine the resulting topology, which is often described by a Schläfli symbol. For instance, a common topology for MOFs with four-connecting nodes is the diamondoid (dia) network. researchgate.net In the case of this compound, which typically acts as a linear two-connector, it would link higher-connectivity metal nodes to form various network topologies. The analysis of these topologies helps in understanding the relationship between the molecular building blocks and the final framework properties. ucl.ac.uk

Interpenetration is a common and fascinating phenomenon in MOF chemistry, where two or more independent networks are entangled with each other within a single crystal lattice. ustc.edu.cn The use of long, linear linkers like this compound often leads to the formation of interpenetrated frameworks as a way to fill the void space that would otherwise be present in a single, large-pored network. researchgate.net The degree of interpenetration can significantly impact the properties of the MOF, such as its porosity, stability, and guest-uptake capabilities. researchgate.net

The extent of interpenetration can be influenced by factors such as the length of the linker, the nature of the metal ion, and the presence of guest molecules or templates during synthesis. acs.orgnih.gov For example, a longer linker might lead to a higher degree of interpenetration to maximize van der Waals interactions between the frameworks. The resulting interpenetrated structures can range from simple two-fold interpenetration to more complex arrangements of multiple entangled networks. ustc.edu.cn

Advanced Functional Applications of this compound-based MOFs/CPs

While the primary focus of research on MOFs and CPs containing this compound and its analogues has been on their synthesis and structural characterization, their inherent porosity and chemical functionality suggest potential for a range of advanced applications.

The porous nature of these materials makes them candidates for gas storage and separation. The size and shape of the pores, which can be tuned by the length of the dipyridyl linker and the degree of interpenetration, are critical for selective gas adsorption. For instance, MOFs with specific pore dimensions can be designed to selectively capture CO₂ over other gases like N₂ or CH₄. acs.org

Furthermore, the incorporation of functional groups on the biphenyl backbone or the use of catalytically active metal centers could lead to MOFs with applications in heterogeneous catalysis. The uncoordinated pyridyl nitrogen atoms in some structures could also act as basic catalytic sites.

The presence of the aromatic biphenyl and pyridyl groups in the linker suggests that these materials may exhibit interesting photoluminescent properties. The rigid framework can enhance the emission intensity by reducing non-radiative decay pathways. This could lead to applications in chemical sensing, where the luminescence of the MOF is modulated by the presence of specific analytes.

It is important to note that while the structural characteristics of this compound-based frameworks suggest these potential applications, extensive experimental studies specifically demonstrating these functions are still an emerging area of research.

Gas Adsorption and Separation Properties

The porous nature of MOFs constructed with this compound makes them promising candidates for gas adsorption and separation. The pyridyl nitrogen atoms within the framework can serve as Lewis basic sites, which can enhance the selective adsorption of gases with quadrupolar moments, such as carbon dioxide (CO₂).

Research into bipyridyl-based MOFs has demonstrated their potential for selective gas separation. For instance, frameworks with pyridyl sites on the pore surfaces have shown high selectivity for C₂H₂/CH₄ and CO₂/CH₄ separation at ambient temperatures. dntb.gov.ua The selectivity is attributed to the favorable interactions between the gas molecules and the polar pyridyl groups. The structural tunability of MOFs allows for the optimization of pore size and chemical environment to target specific gas separations. researchgate.netchemrxiv.org However, the performance of these materials can be affected by the composition of the gas mixture; for example, the presence of heavier hydrocarbons like ethane (B1197151) can lead to their accumulation in the pores over time, reducing the storage capacity for methane (B114726) in natural gas applications. nih.gov Studies on a pair of isostructural MOFs differing in framework charge and anion loading highlighted that increased anion loading in the channels resulted in higher selectivity for CO₂ over N₂. nih.gov

Table 1: Illustrative Gas Separation Performance in Bipyridyl-Based MOFs Specific data for MOFs exclusively featuring this compound is not detailed in the provided sources. The table below showcases the performance of MOFs with analogous bipyridyl linkers.

| MOF Name | Linker(s) | Gas Mixture | Selectivity | Reference |

|---|---|---|---|---|

| UTSA-5 | 3,5-pyridinedicarboxylate | C₂H₂/CH₄ | High | dntb.gov.ua |

| UTSA-5 | 3,5-pyridinedicarboxylate | CO₂/CH₄ | High | dntb.gov.ua |

| Isostructural MOFs | dpzca, Ag(I) | CO₂/N₂ | Very High | nih.gov |

dpzca = pyrazine (B50134) imide complex

Heterogeneous Catalysis within MOF Architectures

The integration of this compound into MOF and CP structures can produce materials with notable catalytic properties. The nitrogen atoms of the pyridyl moieties can function as Lewis basic sites, while the metallic nodes can act as Lewis acidic sites, potentially leading to bifunctional catalysis.

These materials have shown promise in facilitating organic reactions such as the Knoevenagel condensation. A series of coordination polymers have been successfully employed as heterogeneous catalysts for this reaction, achieving high yields of the desired products. mdpi.comnih.gov The catalytic efficacy is often a result of the synergistic interplay between the metal centers and the basic functionalities of the organic linkers.

Moreover, MOFs serve as excellent platforms for supporting catalytically active metal species for cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov While specific examples focusing solely on this compound were not identified, the principle of utilizing MOFs to heterogenize homogeneous catalysts is a well-established strategy to enhance stability and recyclability. rsc.orgdntb.gov.uaresearchgate.net The defined porous structure of MOFs allows for reactant and product transport while preventing the aggregation and deactivation of the active catalytic sites.

Table 2: Catalytic Performance of Bipyridyl-Based Coordination Polymers in Knoevenagel Condensation Specific data for a catalyst based solely on this compound was not available. The table presents representative data for CPs with other bipyridyl linkers.

| Catalyst | Reaction | Substrates | Yield | Reference |

|---|---|---|---|---|

| [Co₃(μ₃-dpna)₂(4,4′-bipy)₂(H₂O)₈]n·2nH₂O | Knoevenagel Condensation | Benzaldehydes, Malononitrile | Up to 100% | mdpi.comnih.gov |

| [Zn₄.₅(μ₆-dpna)₃(phen)₃]n | Knoevenagel Condensation | Benzaldehydes, Malononitrile | Excellent | mdpi.comnih.gov |

dpna = 5-(3′,5′-dicarboxylphenyl)nicotinic acid; bipy = 4,4′-bipyridine; phen = 1,10-phenanthroline

Luminescent Sensing of Analytes

Luminescent MOFs (LMOFs) are a significant class of materials for the development of chemical sensors. The incorporation of this compound can result in frameworks that exhibit intrinsic luminescence, which can be modulated by the presence of specific analytes.

A key application for such LMOFs is the detection of nitroaromatic compounds, which are prevalent in explosives and as environmental contaminants. The electron-deficient nature of these compounds can lead to the quenching of the fluorescence of electron-rich LMOFs via a photoinduced electron transfer mechanism. researchgate.netosti.gov For instance, a luminescent MOF constructed from a pyridine-substituted tetraphenylethene ligand has been shown to be an effective sensor for the pesticide 2,6-dichloro-4-nitroaniline. rsc.org

These luminescent frameworks are also capable of detecting metal ions. The coordination of metal ions to the framework can alter the electronic structure and, consequently, the luminescent properties of the material. A tetra-(bipyridylphenyl)porphyrin ligand, for example, has been utilized in the development of a luminescent sensor for divalent metal ions. documentsdelivered.com In a similar vein, a tetraphenylpyrazine-based LMOF has been successfully applied to the sensing of carcinoid biomarkers. nih.gov

Table 3: Luminescent Sensing Applications of Bipyridyl-Based MOFs Specific quantitative data for a sensor based solely on this compound was not available. The table presents representative data for MOFs with other bipyridyl ligands.

| MOF/Ligand | Analyte | Response | Detection Limit | Reference |

|---|---|---|---|---|

| [Zn₂(bpdc)₂(BPyTPE)] | 2,6-dichloro-4-nitroaniline | Quenching | - | rsc.org |

| Zn-MOF with 2-(4-pyridyl)-terephthalic acid | Acetone | Quenching | High selectivity | rsc.org |

| Tetra-(bipyridylphenyl)porphyrin | Divalent metal ions | - | - | documentsdelivered.com |

| [Zn₃(TPyTPP)₀.₅(BDC)₃] | Carcinoid biomarkers | Quenching | High Ksv, low LODs | nih.gov |

BPyTPE = (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene; bpdc = biphenyl-4,4'-dicarboxylic acid; TPyTPP = tetrakis(4-(pyridin-4-yl)phenyl)pyrazine; BDC = 1,4-benzenedicarboxylic acid

Redox-Active MOF Systems

For example, 3D redox-active MOFs composed of Ni or Co, a ferrocenyl diphosphinate, and 4,4'-bipyridine (B149096) have been demonstrated as effective electrocatalysts for the hydrogen evolution reaction. rsc.org The inclusion of the 4,4'-bipyridine linker in a cobalt-based MOF was found to significantly enhance its catalytic performance by lowering the overpotential for hydrogen evolution. rsc.org

The electrochemical behavior of MOFs containing bipyridine linkers has also been harnessed for chemical sensing. A study of 2D MOFs with the formula [M(bipy)(C₄O₄)(H₂O)₂]·3H₂O (M = Mn, Fe, Co, Zn) revealed that the choice of the metal ion significantly influences the material's conductivity and its efficacy as an electrochemical sensor. researchgate.net These examples underscore the potential for creating functional redox-active materials by integrating bipyridine-based linkers, with promising applications in energy storage, conversion, and sensing. rsc.org

Thermal Stability and Solvent Exchange Characteristics

The ability to exchange guest solvent molecules within the pores without causing framework collapse is essential for activating MOFs for applications such as gas storage and catalysis. This process can also be a route to post-synthetically modify the properties of the material. The dynamic behavior of 2D Cu-carboxylate MOFs, including solvent-induced movements of the layers, has been observed. acs.org Moreover, solvent-assisted linker exchange (SALE) has been developed as a method to introduce new functionalities by replacing existing linkers within the framework. rsc.org Although specific thermal and solvent exchange data for MOFs based exclusively on this compound are not detailed in the available literature, the general principles observed in related bipyridyl-containing frameworks are applicable.

Supramolecular Chemistry and Crystal Engineering with 4,4 Di 4 Pyridyl Biphenyl

Investigation of Non-Covalent Interactions in Solid-State Architectures

Hydrogen Bonding Networks

Hydrogen bonds are a primary tool in the crystal engineering of pyridyl-containing compounds. The nitrogen atoms of the pyridyl groups in 4,4'-Di(4-pyridyl)biphenyl act as effective hydrogen bond acceptors, readily interacting with donor molecules to form predictable supramolecular synthons.

In co-crystals formed between dipyridyl compounds and carboxylic acids, the robust acid-pyridine heterosynthon is a common and predictable interaction. For instance, in a 2:1 co-crystal of 4-nitrophenol and the related compound 4,4'-bipyridine (B149096), each nitrogen atom on the bipyridine molecule is hydrogen-bonded to the hydroxyl group of a 4-nitrophenol molecule, creating distinct trimolecular units nih.gov. This type of interaction is fundamental to the construction of extended networks.

The strength and geometry of these hydrogen bonds can be influenced by the steric and electronic properties of the co-former. Studies on proton-bound homodimers of pyridine (B92270) derivatives have shown that N···N distances can be as short as 2.613 Å in ortho-unsubstituted pyridines, indicating a very strong hydrogen bond fu-berlin.de. The presence of substituents can lead to longer, and consequently slightly weaker, hydrogen bonds fu-berlin.de. In a study of cocrystals of 5-(3-pyridyl)-5′-(4-pyridyl)-2,2′-bithiophene with benzoic acid derivatives, the hydrogen bond distance involving the 4-pyridyl nitrogen was found to be approximately 2.60 Å, indicating a strong interaction nih.gov.

These hydrogen-bonding interactions can lead to the formation of various network topologies, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. The directionality and strength of the hydrogen bonds make them a reliable tool for designing crystalline materials with desired architectures.

| Interaction Type | Participating Groups | Typical Distance (Å) | Significance |

| O-H···N | Carboxylic Acid/Phenol - Pyridyl N | ~2.60 - 2.80 | Formation of robust and predictable acid-pyridine heterosynthons. |

| N-H···N | Protonated Pyridyl - Pyridyl N | ~2.61 - 2.70 | Strong interactions in proton-assisted assemblies. |

Pi-Stacking Interactions

The aromatic biphenyl (B1667301) core and pyridyl rings of this compound are predisposed to engage in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a crucial role in the stabilization of crystal structures.

In the solid state, aromatic molecules often arrange in parallel or offset geometries to maximize attractive π-π interactions. The distance between stacked rings is a key parameter in determining the strength of the interaction, with typical centroid-to-centroid distances ranging from 3.3 to 3.8 Å. For example, in a co-crystal involving 4,4'-bipyridine, π–π interactions between adjacent bipyridine ring systems were observed with a plane centroid to plane centroid distance of 3.8255 Å nih.gov.

The geometry of π-stacking can vary. Parallel-displaced and T-shaped (or edge-to-face) arrangements are common. Computational studies on the pyridine dimer have shown that the antiparallel-displaced geometry is the most stable researchgate.net. The presence of other intermolecular forces, such as hydrogen bonding, can influence the geometry of these π-stacking interactions biokeanos.com. Hydrogen bonding can lead to a more pronounced preference for specific offset distances in stacked pyridines biokeanos.com.

| Interaction Type | Participating Groups | Typical Centroid-to-Centroid Distance (Å) | Common Geometries |

| π-π Stacking | Biphenyl-Biphenyl, Pyridyl-Pyridyl, Biphenyl-Pyridyl | 3.3 - 3.8 | Parallel-displaced, T-shaped (edge-to-face) |

Other Weak Interactions

Beyond hydrogen bonding and π-stacking, other weak interactions contribute to the stability and structure of crystalline materials containing this compound. These include C-H···π and C-H···O/N interactions.

C-H···O and C-H···N hydrogen bonds are also prevalent. In these interactions, a C-H bond interacts with an electronegative oxygen or nitrogen atom. While weaker than conventional hydrogen bonds, the cumulative effect of multiple such interactions can be significant in determining the crystal packing. In the crystal structure of 2,2′:4,4′′:4′,4′′′-quaterpyridine, a related oligo-pyridine, weak intermolecular C-H···N hydrogen bonds are observed . Theoretical studies have quantified the intrinsic strength of C–H⋯O interactions, finding them to be a significant fraction of the strength of conventional O–H⋯O hydrogen bonds mdpi.com.

These varied weak interactions work in concert to create a complex energetic landscape that guides the self-assembly of molecules into a stable crystalline solid.

| Interaction Type | Participating Groups | Description |

| C-H···π | C-H bond and an aromatic π-system | A weak hydrogen bond where the π-cloud acts as the acceptor. |

| C-H···N | C-H bond and a pyridyl nitrogen atom | A weak hydrogen bond contributing to the overall crystal packing. |

| C-H···O | C-H bond and an oxygen atom (e.g., from a co-former) | A weak, directional interaction that can influence supramolecular synthons. |

Directed Self-Assembly Processes

The ability to control the self-assembly of this compound into desired architectures is a key goal of crystal engineering. By manipulating external factors, it is possible to direct the assembly process towards specific outcomes.

Proton-Assisted Self-Assembly Mechanisms

The self-assembly of this compound can be significantly influenced by the presence of protons. In acidic conditions, the pyridyl nitrogen atoms can become protonated, altering the hydrogen bonding capabilities of the molecule and influencing the resulting supramolecular structure.

A systematic study using scanning tunneling microscopy at a solid/liquid interface revealed that protons from strong acids can act as catalysts, accelerating the assembly process of linear dipyridyl polyaromatic molecules, including this compound acs.orgepa.gov. For this compound, the addition of protons was found to induce a structural transformation in the self-assembled monolayer acs.orgepa.gov.

The proposed mechanism involves the proton-assisted formation of intermolecular hydrogen bonds acs.orgepa.gov. Protonation of a pyridyl nitrogen creates a strong N+-H hydrogen bond donor, which can then interact with a neutral pyridyl nitrogen on an adjacent molecule. This directed, charge-assisted hydrogen bonding can lead to more ordered and stable assemblies than those formed in the absence of protons. This process provides a valuable method for controlling the self-assembly of such molecules, particularly in environments where pH can be easily modulated epa.gov.

Chiral Self-Assembly and Enantioselective Recognition

The incorporation of this compound or similar dipyridyl ligands into chiral frameworks, such as metal-organic frameworks (MOFs), opens up possibilities for enantioselective recognition and separation. While this compound is itself achiral, it can be used as a building block in conjunction with chiral components to create homochiral supramolecular structures.

For example, a homochiral MOF constructed from a chiral biphenyl-bis(amino acid) ligand and a dipyridyl-type ligand demonstrated the ability to enantioselectively recognize diphenylalanine isomers acs.org. The recognition mechanism in such systems is often a cooperative effect of multiple non-covalent interactions, including π-π stacking and hydrogen bonding between the analyte and the framework, within a chiral environment acs.org. The defined pores and channels of the MOF, lined with chiral functional groups, create specific binding sites that can differentiate between enantiomers. Although not directly employing this compound, these studies highlight the principle that its integration into frameworks with chiral components can lead to materials capable of enantioselective recognition mdpi.comnih.gov.

Construction of Discrete Metallosupramolecular Assemblies

The elongated and rigid nature of this compound makes it an exceptional building block in the coordination-driven self-assembly of discrete metallosupramolecular architectures. Its ditopic pyridyl donor groups, positioned at a significant distance from each other, facilitate the formation of large metallacycles and metallacages with well-defined shapes and cavities. A notable example is the stepwise construction of mixed-ligand tetranuclear rectangular metallacycles. acs.org

In a systematic approach, researchers have synthesized a series of platinum-based rectangular metallacycles where this compound serves as one of the bridging ligands. acs.org The synthesis of these supramolecular coordination complexes (SCCs) commences with the preparation of a binuclear platinum complex which then reacts with ancillary ligands and the pyridyl-based bridging ligands. acs.orgmdpi.com

A specific example involves the synthesis of a tetranuclear Pt(II) rectangular metallacycle. acs.orgmdpi.com The process begins with the formation of a binuclear complex, which is then reacted with this compound and another ancillary ligand, 2,2'-bipyridine. This stepwise approach allows for the controlled assembly of the final rectangular structure. The resulting metallacycle exhibits interesting photophysical properties, such as dual-emission patterns that are influenced by the length of the bridging ligands and the polarity of the solvent. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | {[Pt(2,2′-bpy)]4(μ-bph)2(μ-(4,4′-bpy)2}{PF6}4 |

| Crystal System | Monoclinic |

| Space Group | P 1 |

| a (Å) | 14.373(3) |

| b (Å) | 19.839(4) |

| c (Å) | 22.428(5) |

| α (°) | 90.00 |

| β (°) | 98.63(3) |

| γ (°) | 90.00 |

Host-Guest Chemistry and Inclusion Phenomena

The porous nature of coordination polymers and metal-organic frameworks (MOFs) constructed from ligands like this compound allows for the inclusion of guest molecules within their cavities. This host-guest chemistry is fundamental to applications such as storage, separation, and sensing. The interactions between the host framework and the guest molecules can range from weak van der Waals forces to stronger hydrogen bonds or coordination bonds. aip.org

While specific studies detailing the host-guest chemistry of frameworks made exclusively from this compound are not extensively covered in the provided search results, the principles can be inferred from similar systems. For instance, the functionalization of the pores in MOFs allows for the tuning of host-guest interactions, which can lead to selective adsorption of certain molecules over others. The size, shape, and chemical nature of both the cavity and the guest molecule are critical factors in determining the stability and selectivity of the inclusion complex. aip.org

Encapsulation and Selective Recognition of Guest Molecules

The encapsulation of guest molecules within the cavities of supramolecular assemblies is a key feature of host-guest chemistry. The selective recognition of specific guests is a highly sought-after property, enabling applications in chemical sensing and separations. This selectivity arises from a combination of factors, including size and shape complementarity between the host and guest, as well as specific intermolecular interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions.

In the context of metallosupramolecular architectures, the cavities of metallacycles and metallacages can be designed to encapsulate a variety of guest molecules. While direct examples of encapsulation and selective recognition by assemblies of this compound are not detailed in the provided search results, related systems demonstrate this principle effectively. For example, pyridine nih.govarene capsules, which share structural motifs with pyridyl-based ligands, have been shown to encapsulate cationic guests, a process that can be driven by the presence of anions. researchgate.netnih.govnih.gov The study of such systems reveals that the electronic nature of the pyridyl rings can play a significant role in guest binding.

The selective adsorption of small molecules in MOFs is another area of intense research. The precise control over pore size and functionality in these materials allows for the selective recognition of molecules based on their size, shape, and chemical properties. For instance, MOFs can be designed to selectively adsorb gases like carbon dioxide or volatile organic compounds.

| Principle | Description | Relevant Interactions |

|---|---|---|

| Size Exclusion | Pore dimensions of the host framework are tailored to allow entry of smaller guests while blocking larger ones. | van der Waals interactions |

| Shape Selectivity | The geometry of the host cavity complements the shape of the desired guest molecule, leading to a more stable inclusion complex. | van der Waals interactions, π-π stacking |

| Chemical Affinity | Specific functional groups within the host's cavity interact favorably with the guest molecule. | Hydrogen bonding, electrostatic interactions, coordination bonds |

Adaptive Guest Selection Mechanisms in Supramolecular Systems

Supramolecular systems can exhibit dynamic behavior, allowing them to adapt to the presence of different guest molecules. This adaptive guest selection can manifest as conformational changes in the host, or even complete structural transformations, to better accommodate a preferred guest. This "induced-fit" model is a hallmark of sophisticated molecular recognition systems. nih.gov

The unique properties of bidentate pyridyl ligands can significantly affect intra- and intermolecular interactions such as π-π stacking, CH-π interactions, and hydrogen bonding. acs.orgnih.gov These interactions, in turn, influence the system's ability to recognize and accommodate different guest molecules. Self-sorting investigations have revealed selective preferences for certain ligands and building blocks during the formation of macrocycles, which can occur without interference from externally imposed guest molecules. acs.orgnih.gov The specific structures and behaviors of these adaptive supramolecular systems are often confirmed using techniques such as single-crystal X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov

Advanced Research Applications and Future Trajectories of 4,4 Di 4 Pyridyl Biphenyl

Applications in Organic Electronics

The electronically conductive and photophysically active nature of materials derived from the biphenyl-dipyridyl scaffold has positioned 4,4'-Di(4-pyridyl)biphenyl as a valuable component in the field of organic electronics. While the molecule itself is primarily a building block, its incorporation into larger systems, such as coordination polymers and bespoke organic molecules, imparts critical functionalities for devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).

A key strategy involves functionalizing the biphenyl (B1667301) core to enhance charge transport and emissive properties. For instance, a derivative, 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP), has been demonstrated as a highly efficient material for both OLEDs and OTFTs. rsc.org In an OLED configuration, a device using DBP as a deep-blue emitting layer achieved a current efficiency of 3.9 cd/A with pure blue fluorescence. rsc.org The same material, when used as the active channel in an OTFT, exhibited significant p-type hole-transport behavior, with a high field-effect mobility. rsc.org These performance metrics underscore the potential of the 4,4'-biphenyl backbone in facilitating charge carrier movement, a fundamental requirement for efficient organic electronic devices.

Furthermore, the pyridyl units are instrumental in the development of electrochromic materials—substances that change color in response to an electrical voltage. Pyridyl-based coordination polymers are being explored for energy-efficient applications such as smart windows and low-energy displays. frontiersin.org The ability of the pyridyl groups to participate in reversible redox reactions is central to this functionality. Supramolecular assemblies formed between bis(pyridine) compounds and other organic molecules can also exhibit semiconducting properties, where the degree of conjugation in the pyridyl building block systematically influences the material's conductivity. nih.govacs.org

| Device Type | Material | Key Performance Metric | Value |

|---|---|---|---|

| OLED | 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) | Current Efficiency | 3.9 cd/A |

| OTFT | Field-Effect Mobility (µFET) | 0.21 cm²/V·s |

Development of Chemo- and Biosensors

The precise geometry and coordinating ability of this compound make it an exemplary linker for the construction of metal-organic frameworks (MOFs), particularly those designed for sensing applications. rsc.org Luminescent MOFs (LMOFs) are a class of materials that can detect the presence of specific chemical species through changes in their light-emitting properties. osti.govrsc.org The rigid and extended structure of this compound allows for the creation of porous frameworks with well-defined cavities that can selectively bind to target analytes.

When incorporated into a MOF, the ligand can either possess intrinsic luminescence or help sensitize emission from a metal center (e.g., a lanthanide ion). The interaction of an analyte with the framework—either by binding to the metal, the ligand, or residing within the pores—can alter the electronic structure and, consequently, the luminescent output. This change, often a quenching (decrease) or enhancement of light emission, serves as the sensing signal.

For example, a MOF constructed from zinc ions and a ligand structurally similar to this compound, tetrakis(4-(pyridin-4-yl)phenyl)pyrazine, was developed as a highly sensitive and selective sensor for carcinoid biomarkers. nih.gov The sensor operated on the principle of luminescence quenching, where the presence of the biomarkers significantly reduced the MOF's fluorescence. nih.gov Similarly, MOFs built with the shorter analogue, 4,4'-bipyridine (B149096), have been successfully used as electrochemical sensors, demonstrating the versatility of the dipyridyl ligand family in sensing platforms. rsc.org The ability to tune the pore size and chemical functionality of these MOFs by selecting appropriate linkers like this compound is key to designing sensors for a wide range of targets, from metal ions to complex biomolecules.

| Ligand Type | Metal Ion | Target Analyte(s) | Sensing Principle | Reference |

|---|---|---|---|---|

| Tetrakis(4-(pyridin-4-yl)phenyl)pyrazine | Zn(II) | Carcinoid Biomarkers (5-HT, 5-HIAA) | Luminescence Quenching | nih.gov |

| 4,4'-Bipyridine | Mn(II), Fe(II), Co(II), Zn(II) | Nitrofurazone | Electrochemical Signal Enhancement | rsc.org |

| N,N′-di(4-pyridyl)-naphthalenediimide | Zn(II) | Benzene (B151609) Derivatives | Exciplex Emission | nih.gov |

Redox Systems and Electrocatalysis

The pyridine (B92270) moieties in this compound are redox-active, meaning they can accept electrons in reversible reduction processes. This intrinsic property allows materials incorporating this ligand to function as components in redox systems and as platforms for electrocatalysis. The quaternization of the pyridyl nitrogen atoms or their coordination to a metal center can modulate these redox properties, enabling a wide range of electrochemical behaviors.

Bipyridine-based architectures are known to form stable radical cations and dications upon oxidation or radical anions and dianions upon reduction, making them suitable for applications in organic batteries and electrochromic materials. nih.gov Novel organic redox systems based on bipyridine have been developed that can undergo multi-stage redox events, allowing for the storage and transfer of multiple electrons. nih.gov

In the realm of electrocatalysis, polypyridyl complexes are well-established for their ability to mediate chemical transformations. For instance, pyridyl-containing porphyrins have been shown to act as effective electrocatalysts, regulating the redox conversion of lithium polysulfides in battery applications. researchgate.net While specific electrocatalytic applications of this compound are still an emerging area, its structural and electronic similarity to other polypyridyl ligands suggests significant potential. By coordinating to catalytically active metal centers (e.g., cobalt, iron), it can help create robust, heterogeneous catalysts for reactions such as CO₂ reduction or hydrogen evolution.

Emerging Roles in Smart Materials and Responsive Systems

Smart materials are designed to change their properties in response to external stimuli, such as light, heat, pH, or the presence of a chemical guest. nih.gov this compound is a prime candidate for building such materials, especially within the framework of crystalline solids like MOFs. The ordered arrangement of these linkers within a crystal lattice allows for cooperative and often amplified responses to stimuli. nih.gov

A key application is in the creation of "breathing" or flexible MOFs that can change their pore size and shape upon the adsorption or desorption of guest molecules. This structural transformation can, in turn, alter the material's optical or magnetic properties. For example, a flexible MOF built with a dipyridyl ligand demonstrated different emission wavelengths after accommodating various benzene derivatives, a phenomenon known as vapochromism. nih.gov This guest-responsive luminescence makes such materials promising for applications in chemical sensing and information storage.

The long, rigid nature of the this compound linker is particularly advantageous for constructing robust yet dynamic frameworks. These materials can act as "molecular flasks," where the controlled uptake and release of guest molecules, triggered by an external stimulus, could be used for applications like targeted drug delivery or chemical separations. nih.gov Furthermore, the incorporation of photo-responsive units, such as azobenzenes, into supramolecular polymers containing dipyridyl functionalities can lead to materials that change their structure or morphology in response to light. nih.gov

Theoretical and Computational Investigations for Predictive Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and materials, accelerating the design of new functional systems. For this compound, theoretical investigations are crucial for predicting its geometric preferences, electronic structure, and how it will self-assemble with other components.

Density Functional Theory (DFT) is widely used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's electronic properties, including its potential for semiconductivity and its optical absorption characteristics. niscpr.res.innih.gov For materials intended for organic electronics, quantum chemical calculations can predict crystal band structures and band gaps, which are directly related to charge transport efficiency. acs.org

In the context of MOFs, molecular modeling can predict the topology of the resulting framework and the geometry of its pores. These simulations are vital for designing sensors, as they can model the interactions between a host framework and a target guest molecule, helping to elucidate the mechanism of selectivity and response. nih.gov For example, calculations can reveal how the binding of an analyte alters the electronic structure of the MOF, leading to an observable change in luminescence. nih.gov This predictive capability allows researchers to screen potential ligand and metal combinations computationally before undertaking lengthy and resource-intensive laboratory synthesis.

| System Studied | Computational Method | Property Investigated | Reference |

|---|---|---|---|

| 4,4'-dimethoxy-1,1'-biphenyl | DFT | Frontier Molecular Orbital (FMO) Energy Gap | niscpr.res.in |

| Bis(pyridine) Supramolecular Assemblies | Quantum Chemical Calculations | Crystal Band Structure & Band Gap | acs.org |

| MOF for Biomarker Sensing | DFT | Sensing Mechanism (Host-Guest Interaction) | nih.gov |

| MOFs with 4,4'-bipyridine | DFT | Bandgap and Electrochemical Sensing Ability | rsc.org |

Comparative Studies with Analogous Dipyridyl Building Blocks

The properties of materials constructed from dipyridyl building blocks are highly dependent on the nature of the spacer connecting the two pyridine rings. Comparing this compound to its analogues reveals important structure-property relationships that guide materials design.

The most common analogue is 4,4'-bipyridine , which lacks the central biphenyl unit. Its shorter length generally leads to coordination polymers with smaller pores and higher network interpenetration, where multiple identical frameworks grow through one another. The introduction of the biphenyl spacer in this compound significantly increases the length of the linker, which is a common strategy to create MOFs with larger pores and to reduce interpenetration. tcichemicals.com

Other analogues include 1,2-bis(4-pyridyl)ethane (bpe) and 1,2-bis(4-pyridyl)ethylene (bpee) . The ethane (B1197151) spacer in bpe is flexible, allowing the ligand to adopt various conformations. This flexibility can lead to more complex and less predictable network structures compared to the rigid linearity imposed by this compound. The ethylene (B1197577) spacer in bpee is rigid like the biphenyl unit but shorter. Studies comparing coordination polymers made with 4,4'-bipyridine versus longer linkers like bpee show that the increased spacer length directly influences the dimensionality and supramolecular assembly of the final material. rsc.org The biphenyl spacer in this compound provides a greater degree of separation between coordination centers than bpee, while maintaining rigidity and electronic conjugation, which can be beneficial for applications in electronics and sensing.

| Linker | Spacer Group | Key Structural Features | Typical Impact on Coordination Polymers |

|---|---|---|---|

| 4,4'-Bipyridine | Direct Bond | Short, Rigid, Linear | Small pores, prone to interpenetration |

| 1,2-Bis(4-pyridyl)ethane | -CH₂-CH₂- | Medium Length, Flexible | Variable conformations, complex networks |

| 1,2-Bis(4-pyridyl)ethylene | -CH=CH- | Medium Length, Rigid, Linear | Increased pore size vs. 4,4'-bipyridine |

| This compound | Biphenyl | Long, Rigid, Linear, Conjugated | Large pores, reduced interpenetration, potential for electronic communication |

Q & A

Q. What are the foundational principles for designing experiments involving 4,4'-Di(4-pyridyl)biphenyl in coordination chemistry?

Experimental design should align with a theoretical framework, such as ligand-metal interaction models or supramolecular assembly principles. Key steps include:

- Ligand Characterization : Confirm purity via NMR, X-ray crystallography, or HPLC .

- Stoichiometric Control : Optimize molar ratios of ligand to metal centers to prevent non-specific aggregation .

- Stability Testing : Assess thermal/chemical stability under reaction conditions (e.g., variable-temperature UV-Vis) . Reference frameworks like Hofstede’s methodological design principles ensure reproducibility and hypothesis alignment .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound-based metal-organic frameworks (MOFs)?

Contradictions often arise from synthetic variables (e.g., solvent polarity, counterion effects). Methodological solutions:

- Systematic Replication : Reproduce studies under identical conditions (solvent, temperature, crystallization time) .

- Advanced Diffraction Analysis : Use synchrotron X-ray sources to resolve ambiguities in weak electron densities .

- Computational Validation : Compare experimental data with density functional theory (DFT)-predicted structures .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound derivatives for high-yield coordination polymers?

Advanced synthesis requires balancing steric and electronic factors:

- Functional Group Modulation : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OMe) to tune ligand flexibility and metal-binding affinity .

- Solvothermal Optimization : Screen solvents (DMF, MeOH, H₂O) and temperatures (80–120°C) to control nucleation rates .

- In Situ Monitoring : Employ Raman spectroscopy or mass spectrometry to track intermediate species during self-assembly .

Q. How do researchers address discrepancies in toxicity profiles of this compound reported in environmental studies?

Discrepancies may stem from assay sensitivity or metabolite variability. A tiered approach is recommended:

- Literature Meta-Analysis : Cross-reference EPA toxicological reviews and peer-reviewed studies to identify confounding variables (e.g., exposure duration, species-specific metabolism) .

- Mechanistic Studies : Use in vitro models (e.g., hepatic microsomes) to isolate metabolic pathways and reactive intermediates .

- Ecotoxicological Profiling : Apply OECD guidelines for aquatic toxicity testing to standardize endpoints (e.g., LC₅₀, EC₅₀) .

Q. What methodologies validate the role of this compound in photoactive materials?

Focus on interdisciplinary techniques:

- Photophysical Characterization : Measure quantum yields and excited-state lifetimes via time-resolved fluorescence .

- Electron Microscopy : Correlate morphology (TEM/SEM) with optoelectronic performance (e.g., charge carrier mobility) .

- Theoretical Modeling : Simulate charge-transfer dynamics using COMSOL Multiphysics or Gaussian software .

Methodological Notes

- Data Reproducibility : Pre-register experimental protocols in repositories like Zenodo to enhance transparency .

- Interdisciplinary Integration : Combine synthetic chemistry with computational tools (e.g., AI-driven process automation) to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.